3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione
Overview
Description
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiolane ring, a hydroxyphenyl group, and a thioxomethylamino moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with a thioxomethylating agent, followed by cyclization to form the thiolane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxomethylamino moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may act by:
Inhibiting enzyme activity: The compound can bind to active sites of enzymes, inhibiting their function.
Generating reactive oxygen species (ROS): It can induce oxidative stress in cancer cells, leading to cell death.
Modulating signaling pathways: The compound may affect various cellular signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-({[(4-Hydroxyphenyl)amino]methyl}amino)thiolane-1,1-dione: Similar structure but with a methyl group instead of a thioxomethyl group.
3-({[(4-Hydroxyphenyl)amino]propanoic acid}: Contains a propanoic acid moiety instead of a thiolane ring.
Uniqueness
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is unique due to its combination of a thiolane ring and a thioxomethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-hydroxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c14-10-3-1-8(2-4-10)12-11(17)13-9-5-6-18(15,16)7-9/h1-4,9,14H,5-7H2,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADNPNBKBFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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